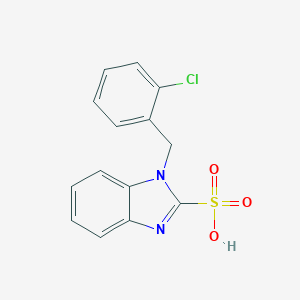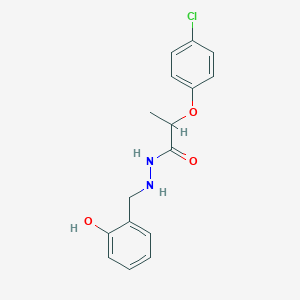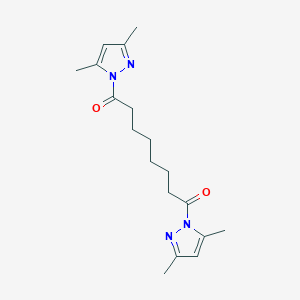![molecular formula C15H12ClNO2S B352997 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one CAS No. 852698-34-1](/img/structure/B352997.png)
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, also known as CBE, is a synthetic compound that has been extensively studied for its potential use in scientific research. CBE is a benzothiazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzenethiol to form the target compound.
Starting Materials
4-chlorophenol, 1 equivalent, solid,
ethylene oxide, 1.2 equivalents, gas,
2-aminobenzenethiol, 1 equivalent, solid,
sodium hydroxide, catalytic, solid,
water, solvent, liquid,
Reaction
4-chlorophenol is reacted with ethylene oxide in the presence of a catalytic amount of sodium hydroxide to form 2-(4-chlorophenoxy)ethanol., 4-chlorophenol, 1 equivalent, ethylene oxide, 1.2 equivalents, sodium hydroxide, catalytic, water, solvent, heating and stirring, high.
2-(4-chlorophenoxy)ethanol is reacted with 2-aminobenzenethiol in the presence of a base to form 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one., 2-(4-chlorophenoxy)ethanol, 1 equivalent, 2-aminobenzenethiol, 1 equivalent, base (e.g. sodium hydroxide), stoichiometric, water, solvent, heating and stirring, high.
作用機序
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action involves the inhibition of PTPs, which leads to the activation of downstream signaling pathways. This activation has been found to have a variety of effects on cellular processes, including the regulation of cell growth, differentiation, and apoptosis.
生化学的および生理学的効果
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to exhibit a range of biochemical and physiological effects, including the regulation of glucose metabolism and the inhibition of tumor cell growth. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.
実験室実験の利点と制限
One of the major advantages of using 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one in scientific research is its high purity, which allows for accurate and reproducible results. However, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action is still not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
将来の方向性
There are a number of promising future directions for research on 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one, including the identification of new PTP targets and the development of more selective inhibitors. In addition, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's potential use in the treatment of autoimmune disorders and cancer warrants further investigation, and its effects on glucose metabolism may have implications for the treatment of diabetes. Overall, 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's unique properties make it a promising candidate for a variety of scientific research applications.
科学的研究の応用
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one's mechanism of action, which has been found to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a key role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFPRJMEPDPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)